molecular formula C14H11Cl2NO2 B182704 2,4-dichloro-N-(4-methoxyphenyl)benzamide CAS No. 83191-08-6

2,4-dichloro-N-(4-methoxyphenyl)benzamide

Cat. No. B182704
CAS RN: 83191-08-6
M. Wt: 296.1 g/mol
InChI Key: NXLMOHTXJYYLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(4-methoxyphenyl)benzamide, also known as dicamba, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the benzoic acid family and has a chemical formula of C14H11Cl2NO3. Dicamba has been the subject of numerous scientific studies due to its potential impact on the environment and human health.

Mechanism Of Action

Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves and moves throughout the plant, causing abnormal growth and eventually killing the plant. Dicamba is a systemic herbicide, which means it is absorbed by the plant and moves throughout the entire plant system.
Biochemical and Physiological Effects
Dicamba has been found to have a range of biochemical and physiological effects on plants. It has been shown to affect the metabolism of amino acids and proteins, as well as the synthesis of nucleic acids. Dicamba also affects the production of plant hormones, leading to abnormal growth and development.

Advantages And Limitations For Lab Experiments

Dicamba has several advantages for use in laboratory experiments. It is relatively inexpensive and widely available, making it accessible to researchers. Dicamba is also highly effective against broadleaf weeds, making it a useful tool for plant research. However, 2,4-dichloro-N-(4-methoxyphenyl)benzamide can be toxic to some plant species, which limits its use in certain experiments.

Future Directions

There are several future directions for research on 2,4-dichloro-N-(4-methoxyphenyl)benzamide. One area of interest is the development of new formulations of 2,4-dichloro-N-(4-methoxyphenyl)benzamide that are more effective and less toxic to non-target plant species. Another area of research is the impact of 2,4-dichloro-N-(4-methoxyphenyl)benzamide on soil health and microbial communities. Additionally, there is a need for more research on the long-term effects of 2,4-dichloro-N-(4-methoxyphenyl)benzamide use on the environment and human health.
In conclusion, 2,4-dichloro-N-(4-methoxyphenyl)benzamide is a widely used herbicide that has been extensively studied for its effectiveness in controlling broadleaf weeds in agriculture. While 2,4-dichloro-N-(4-methoxyphenyl)benzamide has several advantages for use in laboratory experiments, it also has limitations and potential negative impacts on the environment and human health. Further research is needed to fully understand the effects of 2,4-dichloro-N-(4-methoxyphenyl)benzamide and to develop new formulations that are more effective and less toxic.

Synthesis Methods

Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorobenzoic acid with 4-methoxyaniline in the presence of a catalyst. Another method involves the reaction of 2,4-dichloroaniline with 4-methoxybenzoic acid in the presence of a base.

Scientific Research Applications

Dicamba has been extensively studied for its effectiveness in controlling weeds in agricultural settings. It has been found to be particularly effective against broadleaf weeds such as pigweed, velvetleaf, and morning glory. Dicamba is commonly used in combination with other herbicides to improve its effectiveness.

properties

CAS RN

83191-08-6

Product Name

2,4-dichloro-N-(4-methoxyphenyl)benzamide

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

2,4-dichloro-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C14H11Cl2NO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-7-2-9(15)8-13(12)16/h2-8H,1H3,(H,17,18)

InChI Key

NXLMOHTXJYYLMS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Pictograms

Environmental Hazard

Origin of Product

United States

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